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Executive Summary
In modern drug discovery and advanced organic synthesis, alkynoates (acetylenic esters)

serve as critical, highly reactive building blocks. Ethyl 3-cyclopentylprop-2-ynoate (also

known as ethyl 3-cyclopentylpropiolate; CAS: 17931-62-3) is a prime example of a sterically

tuned, electron-deficient alkyne. Featuring a rigid cyclopentyl ring conjugated to an ester-

activated triple bond, this compound is widely utilized as a Michael acceptor, a dipolarophile in

complex cycloadditions, and a highly specific substrate for transition-metal-catalyzed

borylations.

This technical guide provides an in-depth analysis of the compound’s structural informatics

(SMILES and InChI), details a self-validating synthetic protocol, and explores its advanced

catalytic applications in the literature.
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For computational chemistry, high-throughput virtual screening (HTVS), and Quantitative

Structure-Activity Relationship (QSAR) modeling, accurate machine-readable representations

of molecular topology are non-negotiable.

SMILES Parsing
The SMILES (Simplified Molecular-Input Line-Entry System) string for ethyl 3-
cyclopentylprop-2-ynoate is CCOC(=O)C#CC1CCCC1.

CC: Represents the ethyl terminus.

OC(=O): Denotes the ester linkage connecting the ethyl group to the main chain.

C#C: Identifies the sp-hybridized propynoate core (the reactive triple bond).

C1CCCC1: Defines the aliphatic, 5-membered cyclopentyl ring.
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Fig 1: Topological mapping of the SMILES string for ethyl 3-cyclopentylprop-2-ynoate.

InChI and InChIKey Breakdown
While SMILES strings can vary based on the generation algorithm, the InChI (International

Chemical Identifier) provides a strictly standardized, hierarchical representation.
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The InChI string is: InChI=1S/C10H14O2/c1-2-12-10(11)8-7-9-5-3-4-6-9/h9H,2,3-6H2,1H3

Main Layer (C10H14O2): Establishes the exact stoichiometry.

Connectivity Layer (c...): Maps the exact carbon skeleton. Carbon 9 (C9) acts as the anchor

for the cyclopentyl ring (5-3-4-6-9), which connects to the alkyne carbons (8-7), terminating

at the ester (12-10(11)).

Hydrogen Layer (h...): Specifies hydrogen distributions, confirming the single methine proton

(9H) on the cyclopentyl ring.

To bypass database indexing errors caused by special characters in the full string, the

InChIKey—a 27-character SHA-256 hashed version of the InChI—is utilized as the primary

search key in databases like PubChem and ChEMBL.

Quantitative Physicochemical Data
Property Value

Chemical Name Ethyl 3-cyclopentylprop-2-ynoate

CAS Registry Number 17931-62-3

Molecular Formula C10H14O2

Molecular Weight 166.22 g/mol

SMILES CCOC(=O)C#CC1CCCC1

InChI
InChI=1S/C10H14O2/c1-2-12-10(11)8-7-9-5-3-

4-6-9/h9H,2,3-6H2,1H3

Boiling Point ~207.1 °C [1]

Physical State Colorless to pale yellow liquid [3]

Rational Design & Chemical Synthesis
As an application scientist, ensuring reproducibility requires understanding the causality behind

a synthetic route. The most robust method for synthesizing ethyl 3-cyclopentylprop-2-ynoate
is the nucleophilic acyl substitution of an alkyl chloroformate by a lithium acetylide intermediate.
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Mechanistic Causality
The terminal alkyne proton of cyclopentylacetylene has a pKₐ of ~25. Utilizing n-butyllithium (n-

BuLi, pKₐ ~50) ensures a rapid, quantitative deprotonation. This step must be performed at

cryogenic temperatures (-78 °C) to prevent the highly nucleophilic lithium acetylide from

degrading the THF solvent or undergoing undesired self-condensation. Upon the addition of

ethyl chloroformate, the acetylide attacks the electrophilic carbonyl carbon. The subsequent

collapse of the tetrahedral intermediate expels the chloride ion (an excellent leaving group),

irreversibly yielding the target alkynoate.

Step-by-Step Experimental Protocol
Note: This protocol is a self-validating system. TLC monitoring and specific quench steps are

integrated to ensure intermediate verification.

System Preparation: Flame-dry a 50 mL Schlenk flask under a continuous flow of argon.

Charge the flask with cyclopentylacetylene (1.0 equiv, 5.0 mmol) and anhydrous THF (10

mL, to achieve a 0.5 M concentration).

Cryogenic Deprotonation: Submerge the flask in a dry ice/acetone bath to reach -78 °C.

Dropwise, add n-BuLi (1.05 equiv, 2.5 M in hexanes) via a syringe over 10 minutes.

Validation: Stir for 30 minutes. A slight color change (often pale yellow) indicates the

successful formation of the lithium cyclopentylacetylide.

Electrophilic Quench: Slowly add ethyl chloroformate (1.2 equiv, 6.0 mmol) dropwise to the

cooled solution.

Reaction Progression: Remove the cooling bath and allow the reaction mixture to warm to

room temperature over 2 hours.

Validation: Monitor consumption of the starting material via TLC (Hexanes/EtOAc 19:1).

The product will appear as a new UV-active spot (R_f ≈ 0.41).

Workup & Isolation: Quench the reaction carefully with saturated aqueous NH₄Cl (15 mL).

Extract the aqueous layer with ethyl acetate (3 × 15 mL). Wash the combined organic layers

with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
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Purification: Purify the crude oil via flash column chromatography on silica gel (eluting with

100% hexanes to 19:1 hexanes/ethyl acetate) to isolate the title compound as a colorless

liquid.
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Step 1: Deprotonation

Cyclopentylacetylene + n-BuLi
(THF, -78°C)

Intermediate

Lithium Cyclopentylacetylide

Step 2: Electrophilic Quench

Add Ethyl Chloroformate
(Warm to RT)

Product

Ethyl 3-Cyclopentylprop-2-ynoate
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Fig 2: Step-by-step synthetic workflow via lithium acetylide intermediate formation.
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Advanced Catalytic Applications in Literature
Ethyl 3-cyclopentylprop-2-ynoate is not merely an end-product; it is a highly versatile

intermediate utilized in cutting-edge methodologies.

Stereoselective Borylation
In a landmark study by , ethyl 3-cyclopentylpropiolate was utilized to demonstrate highly

chemo-, regio-, and stereoselective copper(II)-catalyzed boron addition in aqueous media. The

electron-withdrawing ester group polarizes the alkyne, directing the active Cu-boryl species to

attack the β-position exclusively. This syn-addition yields (Z)-β-boryl enoates in high yields

(70% for the cyclopentyl derivative), which are invaluable precursors for downstream Suzuki-

Miyaura cross-coupling reactions in pharmaceutical synthesis.
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Fig 3: Mechanism of chemo- and stereoselective Cu(II)-catalyzed borylation of alkynoates.

Probing Ring Strain via Cycloaddition
Historically, the electron-deficient nature of this alkyne has been leveraged to probe the

reactivity of highly strained carbocycles. demonstrated that propiolic esters react readily with

bicyclo[2.1.0]pentane. The alkyne inserts into the "bent" sigma bonds of the strained ring

system, forming complex cycloaddition and ene-type products. This established ethyl 3-
cyclopentylprop-2-ynoate as a benchmark reagent for trapping transient diradical

intermediates.

References
Santos, W. L., et al. (2016). "Chemo-, Regio-, and Stereoselective Copper(II)-Catalyzed

Boron Addition to Acetylenic Esters and Amides in Aqueous Media." The Journal of Organic

Chemistry, 81(10), 4269-4279. URL:[Link]

Gassman, P. G., & Mansfield, K. T. (1968). "Addition of acetylenes to 'bent' sigma bonds."

Journal of the American Chemical Society, 90(6), 1517-1524. URL:[Link]

To cite this document: BenchChem. [Ethyl 3-Cyclopentylprop-2-ynoate: Structural
Informatics, Cheminformatics, and Synthetic Methodologies]. BenchChem, [2026]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b8756755/docs#ethyl-3-
cyclopentylprop-2-ynoate-structural-informatics-cheminformatics-and-synthetic-
methodologies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b8756755/docs?utm_src=pdf-body#ethyl-3-cyclopentylprop-2-ynoate-structural-informatics-cheminformatics-and-synthetic-methodologies
https://www.benchchem.com/product/b8756755/docs?utm_src=pdf-body#ethyl-3-cyclopentylprop-2-ynoate-structural-informatics-cheminformatics-and-synthetic-methodologies
https://doi.org/10.1021/acs.joc.6b00648
https://www.researchgate.net/publication/23149525_Addition_of_acetylenes_to_bent_sigma_bonds
https://www.benchchem.com/product/b8756755/docs#ethyl-3-cyclopentylprop-2-ynoate-structural-informatics-cheminformatics-and-synthetic-methodologies
https://www.benchchem.com/product/b8756755/docs#ethyl-3-cyclopentylprop-2-ynoate-structural-informatics-cheminformatics-and-synthetic-methodologies
https://www.benchchem.com/product/b8756755/docs#ethyl-3-cyclopentylprop-2-ynoate-structural-informatics-cheminformatics-and-synthetic-methodologies
https://www.benchchem.com/product/b8756755/docs#ethyl-3-cyclopentylprop-2-ynoate-structural-informatics-cheminformatics-and-synthetic-methodologies
https://www.benchchem.com/product/b8756755/docs#ethyl-3-cyclopentylprop-2-ynoate-structural-informatics-cheminformatics-and-synthetic-methodologies
https://www.benchchem.com/product/b8756755?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8756755?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8756755?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

